Cas no 62283-65-2 ((4-methylpent-1-yn-3-yl)benzene)

(4-Methylpent-1-yn-3-yl)benzene is a specialized organic compound featuring a benzene ring substituted with a 4-methylpent-1-yn-3-yl group. This structure combines aromatic and alkyne functionalities, making it a valuable intermediate in synthetic organic chemistry. Its alkyne moiety enables participation in coupling reactions, such as Sonogashira or click chemistry, while the methyl branch enhances steric and electronic properties for tailored reactivity. The compound is particularly useful in pharmaceutical and materials science research, where precise molecular design is critical. High purity grades ensure consistent performance in complex syntheses. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
(4-methylpent-1-yn-3-yl)benzene structure
62283-65-2 structure
Product name:(4-methylpent-1-yn-3-yl)benzene
CAS No:62283-65-2
MF:C12H14
Molecular Weight:158.23956
CID:450958
PubChem ID:13838529

(4-methylpent-1-yn-3-yl)benzene 化学的及び物理的性質

名前と識別子

    • Benzene, [1-(1-methylethyl)-2-propynyl]-
    • 4-methylpent-1-yn-3-ylbenzene
    • (4-methylpent-1-yn-3-yl)benzene
    • 62283-65-2
    • DTXSID00550898
    • EN300-1876880
    • インチ: InChI=1S/C12H14/c1-4-12(10(2)3)11-8-6-5-7-9-11/h1,5-10,12H,2-3H3
    • InChIKey: WUGRNQQDMXQLDU-UHFFFAOYSA-N
    • SMILES: CC(C)C(C#C)C1=CC=CC=C1

計算された属性

  • 精确分子量: 158.10962
  • 同位素质量: 158.109550447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 164
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0

(4-methylpent-1-yn-3-yl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1876880-0.5g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
0.5g
$809.0 2023-09-18
Enamine
EN300-1876880-5.0g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
5g
$3396.0 2023-06-01
Enamine
EN300-1876880-1g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
1g
$842.0 2023-09-18
Enamine
EN300-1876880-5g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
5g
$2443.0 2023-09-18
Enamine
EN300-1876880-10g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
10g
$3622.0 2023-09-18
Enamine
EN300-1876880-2.5g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
2.5g
$1650.0 2023-09-18
Enamine
EN300-1876880-0.05g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
0.05g
$707.0 2023-09-18
Enamine
EN300-1876880-0.1g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
0.1g
$741.0 2023-09-18
Enamine
EN300-1876880-0.25g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
0.25g
$774.0 2023-09-18
Enamine
EN300-1876880-10.0g
(4-methylpent-1-yn-3-yl)benzene
62283-65-2
10g
$5037.0 2023-06-01

(4-methylpent-1-yn-3-yl)benzene 関連文献

(4-methylpent-1-yn-3-yl)benzeneに関する追加情報

The Compound CAS No. 62283-65-2: (4-Methylpent-1-yn-3-yl)benzene

(4-Methylpent-1-yn-3-yl)benzene, also known by its CAS registry number CAS No. 62283-65-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzene, with a substituted pentynyl group attached at the para position of the benzene ring. The structure of this compound is characterized by a benzene ring connected to a pentynyl group, which contains a triple bond and a methyl substituent at the third carbon atom.

The synthesis of (4-Methylpent-1-yn-3-yl)benzene involves various methods, including the use of palladium-catalyzed coupling reactions, such as the Sonogashira reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, making it a versatile approach for constructing complex aromatic systems. Recent advancements in catalytic systems have enabled higher yields and improved selectivity in the synthesis of this compound, which is crucial for its application in diverse fields.

In terms of physical properties, (4-Methylpent-1-yn-3-yl)benzene exhibits a melting point of approximately -78°C and a boiling point around 78°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and diethyl ether is moderate, making it suitable for various organic reactions that require controlled solubility parameters.

The chemical stability of this compound is influenced by its triple bond, which makes it susceptible to oxidative degradation under certain conditions. However, recent studies have demonstrated that the presence of electron-donating groups on the benzene ring can enhance the stability of the triple bond, thereby extending its shelf life and applicability in demanding chemical environments.

(4-Methylpent-1-yn-3-yl)benzene has found applications in several areas, including drug discovery, polymer synthesis, and electronic materials. In drug discovery, this compound serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds with other functional groups makes it an ideal candidate for medicinal chemistry research.

In polymer science, (4-Methylpent-1-yn-3-yl)benzene has been utilized as a monomer in the synthesis of novel polymeric materials with unique mechanical and electronic properties. Recent research has highlighted its role in creating conductive polymers that exhibit improved electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and energy storage devices.

The environmental impact of (4-Methylpent-1-ynebromide) has also been a subject of recent investigations. Studies have shown that this compound undergoes biodegradation under specific environmental conditions, reducing its persistence in natural ecosystems. Efforts are being made to develop eco-friendly synthesis routes and recycling strategies to minimize its environmental footprint while maximizing its industrial applications.

In conclusion, (4-Methylpent1ynyl)benzene, identified by its CAS number CAS No. 62283–65–2, is a versatile compound with significant potential in various scientific domains. Its unique chemical structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as an important molecule for future innovations in chemistry and materials science.

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